Accelerated Symptom Resolution and Fever Reduction vs. Oseltamivir in Real-World Setting
In a real-world, multi-center study of 509 outpatients with uncomplicated influenza A, baloxavir marboxil demonstrated superior speed in alleviating all influenza symptoms and fever compared to oseltamivir. The median time to alleviation of all influenza symptoms (TTAIS) was 28.0 hours for baloxavir versus 48.0 hours for oseltamivir, a difference of 20.0 hours [1]. Median time to alleviation of fever (TTAF) was 18.0 hours for baloxavir versus 30.0 hours for oseltamivir [1].
| Evidence Dimension | Time to Symptom Alleviation |
|---|---|
| Target Compound Data | Median TTAIS: 28.0 h (IQR 20.0-50.0); Median TTAF: 18.0 h (IQR 10.0-24.0) |
| Comparator Or Baseline | Oseltamivir: Median TTAIS: 48.0 h (IQR 30.0-67.0); Median TTAF: 30.0 h (IQR 19.0-48.0) |
| Quantified Difference | TTAIS reduction of 20.0 h (HR=1.36, p=0.002); TTAF reduction of 12.0 h (HR=1.93, p<0.001) |
| Conditions | Real-world, ambispective, multi-center study in East China; n=509 outpatients with uncomplicated influenza A; treatment initiated within 48h of symptom onset. |
Why This Matters
For formulary decisions and clinical procurement, a 20-hour faster recovery time translates to reduced morbidity, earlier return to normal activities, and lower healthcare resource utilization.
- [1] Lou Y, et al. Real-world effectiveness and safety of Baloxavir Marboxil or Oseltamivir in outpatients with uncomplicated influenza A: an ambispective, observational, multi-center study. Front Microbiol. 2024;15:1428095. View Source
